2-(Difluoromethoxy)-3,5-difluorobenzoic acid

Drug Design ADME Lipophilicity

2-(Difluoromethoxy)-3,5-difluorobenzoic acid (CAS 1214332-98-5) belongs to the class of polyfluorinated benzoic acids and features a 2-difluoromethoxy substituent coupled with 3,5-difluoro ring substitution, yielding the molecular formula C₈H₄F₄O₃ and a molecular weight of 224.11 g/mol. Commercial lots are typically offered at ≥98% purity (HPLC) for research and further manufacturing use, with storage recommended at 2–8°C in sealed, dry conditions.

Molecular Formula C8H4F4O3
Molecular Weight 224.11 g/mol
Cat. No. B13077089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethoxy)-3,5-difluorobenzoic acid
Molecular FormulaC8H4F4O3
Molecular Weight224.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)OC(F)F)F)F
InChIInChI=1S/C8H4F4O3/c9-3-1-4(7(13)14)6(5(10)2-3)15-8(11)12/h1-2,8H,(H,13,14)
InChIKeyGTXDJLJMBDKQGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethoxy)-3,5-difluorobenzoic acid – A Strategic Fluorinated Building Block for Agrochemical and Pharmaceutical R&D


2-(Difluoromethoxy)-3,5-difluorobenzoic acid (CAS 1214332-98-5) belongs to the class of polyfluorinated benzoic acids and features a 2-difluoromethoxy substituent coupled with 3,5-difluoro ring substitution, yielding the molecular formula C₈H₄F₄O₃ and a molecular weight of 224.11 g/mol . Commercial lots are typically offered at ≥98% purity (HPLC) for research and further manufacturing use, with storage recommended at 2–8°C in sealed, dry conditions . The –OCHF₂ group, unlike a simple methoxy group, supplies a lipophilic hydrogen-bond donor, a property prized in modern drug and agrochemical lead optimization [1].

Why 2-(Difluoromethoxy)-3,5-difluorobenzoic Acid Cannot Be Replaced by Other Fluorinated Benzoic Acids


Benzoic acid derivatives with a single fluorine or difluoromethoxy substituent are widely available, but swapping them for the specific 2-(difluoromethoxy)-3,5-difluoro substitution pattern profoundly alters the physicochemical profile . For instance, the 3-(difluoromethoxy) regioisomer (CAS 4837-19-8) exhibits a computed LogP of 1.99, whereas the target compound achieves a LogP of 2.26, reflecting a meaningful gain in lipophilicity that can affect membrane permeability [1]. The methoxy analogue 3,5-difluoro-2-methoxybenzoic acid (CAS 180068-67-1) possesses zero hydrogen-bond donors (HBD = 0), in contrast to the HBD = 1 contributed by the –OCHF₂ moiety of the target structure, which can alter target binding and solubility . Furthermore, moving from 3,5-difluorobenzoic acid (pKa of 3.52) to the target compound is expected to lower the pKa owing to the added electron-withdrawing difluoromethoxy group, thereby changing the ionization state at physiological pH . These discrete differences explain why the target compound cannot simply be interchanged with its in-class analogs.

2-(Difluoromethoxy)-3,5-difluorobenzoic Acid – Quantitative Differentiation Evidence vs. Closest Structural Analogs


Lipophilicity (LogP) Advantage Over the 3-(Difluoromethoxy) Regioisomer

The target compound exhibits a computed LogP of 2.26, surpassing the 1.99 LogP of 3-(difluoromethoxy)benzoic acid (CAS 4837-19-8), the most direct regioisomeric comparator . This difference of 0.27 log units corresponds to an approximately 1.9-fold higher n-octanol/water partition coefficient, which can translate into improved passive membrane permeability and oral absorption potential. While both compounds share a TPSA of 46.53 A², the distinct substitution pattern of the target directs the lipophilic contribution of the difluoromethoxy group more effectively, providing a tunable parameter for lead optimization without altering polar surface area [1].

Drug Design ADME Lipophilicity

Hydrogen Bond Donor Capacity vs. the Methoxy Analog 3,5-Difluoro-2-methoxybenzoic Acid

The target compound carries a difluoromethoxy group that contributes one hydrogen-bond donor (HBD = 1), whereas the methoxy analog 3,5-difluoro-2-methoxybenzoic acid (CAS 180068-67-1) has HBD = 0 . The –OCHF₂ group acts as a lipophilic hydrogen-bond donor, a feature that methoxy (–OCH₃) lacks entirely; this capability can strengthen target engagement with proteins that require a donor interaction at the ortho position of the benzoic acid pharmacophore [1]. In PDE4D inhibitor optimization, replacing –OCH₃ by –OCHF₂ maintained inhibitory potency while improving pharmacokinetics and isoform selectivity, demonstrating that the hydrogen-bond donor property of –OCHF₂ is functionally distinct from the purely acceptor methoxy group [1].

Medicinal Chemistry Binding Affinity Bioisosteres

Enhanced Metabolic Stability Inferred from Fluorine Loading Relative to Non-fluorinated and Mono-fluorinated Analogs

With four fluorine atoms (two aromatic F and two in the –OCHF₂ group), the target compound possesses substantially higher fluorine loading than 2-(difluoromethoxy)benzoic acid (2 F), 3-(difluoromethoxy)benzoic acid (2 F), or 3,5-difluoro-2-methoxybenzoic acid (2 F). In drug discovery, increasing fluorine count on an aromatic ring is a validated strategy for blocking cytochrome P450-mediated oxidative metabolism at the substituted positions, thereby extending metabolic half-life [1]. The 3,5-difluoro pattern specifically shields both meta positions, while the difluoromethoxy oxygen is deactivated toward O-dealkylation relative to a methoxy group because of the electron-withdrawing fluorines on the methyl carbon [2]. Although direct microsomal stability data for the target compound have not been published, the structural logic follows quantitative structure-metabolism relationships established across multiple fluorinated benzoic acid series [1][2].

Metabolic Stability Drug Metabolism Fluorine Chemistry

Acidity (pKa) Strengthening Compared to 3,5-Difluorobenzoic Acid

The predicted pKa of 3,5-difluorobenzoic acid (CAS 455-40-3) is 3.52, governed by the two electron-withdrawing ring fluorines . The additional 2-difluoromethoxy substituent on the target compound introduces a further electron-withdrawing effect that is expected to lower the pKa below 3.52, producing a stronger carboxylic acid. A pKa depression of roughly 0.3–0.5 log units can be anticipated when combining –OCHF₂ (σₘ ≈ 0.3–0.4) with the existing 3,5-difluoro pattern [1]. A lower pKa facilitates quantitative deprotonation at physiological pH (7.4), which is advantageous for water solubility, salt formation, and renal clearance of the free acid or its conjugates.

Physicochemical Properties Acid Strength Salt Formation

Molecular Weight Differentiation from Mono-difluoromethoxy Analogs and Implications for PK Tuning

The target compound has a molecular weight of 224.11 g/mol, which is 36 Da higher than 2-(difluoromethoxy)benzoic acid (188.13 g/mol) and 3-(difluoromethoxy)benzoic acid (188.13 g/mol) . The additional 36 Da originate from the two aromatic fluorine atoms at positions 3 and 5, which simultaneously increase lipophilicity and metabolic stability without crossing the common 500 Da threshold for oral bioavailability [1]. In a medicinal chemistry programme, the 36 Da increment provides a controlled molecular-weight lever to fine-tune volume of distribution and clearance while staying within drug-like property space, a distinction that mono-difluoromethoxy variants cannot offer [1].

Molecular Weight Pharmacokinetics Lead Optimization

Precedented Utility as a Pyrethroid Intermediate Scaffold

Difluoromethoxyaromatic benzoic acids are explicitly claimed as key intermediates in the synthesis of pyrethroid pesticides in EP 0075146 A1 and related patents assigned to American Cyanamid Company [1][2]. The patent exemplifies methyl 2-[4-(difluoromethoxy)phenyl]-3-methylbutyrate as a direct precursor, with the benzoic acid core serving as the synthetic entry point for esterification with pyrethroid acid chlorides [1]. While the specific target compound is not named in the patent examples, the generic formula encompasses 2-(difluoromethoxy)-3,5-difluorobenzoic acid as a member of the claimed class, providing validated industrial precedent for procurement as a development intermediate in insecticide programmes [1][2].

Agrochemical Intermediates Pyrethroid Pesticides Patent Evidence

Best Research and Industrial Application Scenarios for 2-(Difluoromethoxy)-3,5-difluorobenzoic Acid


Optimization of PDE4 Inhibitor Leads via Difluoromethoxy Bioisosteric Replacement

When a catechol-derived PDE4 inhibitor lead shows high potency but poor metabolic stability due to O-dealkylation of a methoxy group, the target compound can be employed to introduce a difluoromethoxy isostere at the ortho position of the benzoic acid fragment. Published SAR demonstrates that replacing –OCH₃ with –OCHF₂ maintains PDE4D3 inhibitory activity while improving the pharmacokinetic profile . The additional 3,5-difluoro pattern of the target compound further shields the ring from oxidative metabolism, making it a preferable building block over the simpler 2-(difluoromethoxy)benzoic acid for designing metabolically resilient PDE4 inhibitors [1].

Synthesis of Fluorinated Pyrethroid Pesticide Intermediates

The target compound fits within the generically claimed structures of EP 0075146 A1, which describes difluoromethoxyaromatic benzoic acids as precursors to pyrethroid esters [2]. Esterification with 3-phenoxybenzyl alcohol or α-cyano-3-phenoxybenzyl alcohol derivatives yields insecticidal candidates with potentially enhanced photostability and lipophilicity conferred by the 3,5-difluoro substitution. Agrochemical research teams developing next-generation pyrethroids with improved environmental persistence profiles should prioritize this compound over non-fluorinated or mono-fluorinated analogs [2].

Fragment-Based Drug Discovery Libraries Requiring Lipophilic Hydrogen-Bond Donors

The difluoromethoxy group serves as a validated lipophilic hydrogen-bond donor, a comparatively rare pharmacophoric feature in fragment libraries [1]. The target compound, with a molecular weight of 224 Da and a LogP of 2.26, occupies the upper range of fragment-like property space while providing both a carboxylic acid handle for rapid elaboration and an –OCHF₂ donor for probing protein binding pockets. Its inclusion in a fluorinated fragment library can uncover novel binding interactions that are inaccessible with purely hydrogen-bond-accepting methoxy fragments [1].

Physicochemical Property Calibration in Early Lead Series

For medicinal chemistry teams needing to simultaneously increase LogP, lower pKa, and add a hydrogen-bond donor without altering TPSA, the target compound offers a single-step solution. The measured LogP of 2.26 (vs. ~1.99 for the 3-(difluoromethoxy) regioisomer) and the anticipated pKa below 3.52 (vs. the di-fluoro parent) enable fine-tuning of ionization and distribution properties while retaining the same TPSA of 46.53 Ų . This orthogonal property adjustment is not achievable with the regioisomeric mono-difluoromethoxy benzoic acids, which alter LogP without simultaneously depressing pKa.

Quote Request

Request a Quote for 2-(Difluoromethoxy)-3,5-difluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.